molecular formula C6H6FNO B1296431 4-Fluoro-2-methoxypyridine CAS No. 96530-81-3

4-Fluoro-2-methoxypyridine

Cat. No. B1296431
CAS RN: 96530-81-3
M. Wt: 127.12 g/mol
InChI Key: RGWFJFBUHTUVMV-UHFFFAOYSA-N
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Description

4-Fluoro-2-methoxypyridine is a chemical compound with the molecular formula C6H6FNO . It has a molecular weight of 127.12 . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of this compound and similar fluoropyridines has been a topic of interest in recent literature . The Suzuki–Miyaura coupling reaction is one method that has been used for the synthesis of such compounds . This reaction involves the use of boron reagents and is known for its mild and functional group tolerant reaction conditions .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H6FNO/c1-9-6-4-5(7)2-3-8-6/h2-4H,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3 and a boiling point of 131.9±20.0 °C at 760 mmHg . The exact mass of the compound is 127.043343 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Deprotometalation of Substituted Pyridines : Methoxy- and fluoro-pyridines, including 4-Fluoro-2-methoxypyridine, have been deprotometalated using a lithium-zinc combination. This process allowed for efficient functionalization at specific positions, offering insights into CH acidities and potential applications in organic synthesis (Hedidi et al., 2016).

  • Synthesis of Fluoropyridines : Research on the synthesis of fluoropyridines through fluorodenitration reactions indicates potential for creating a variety of pyridine derivatives, including those similar to this compound, for use in various chemical applications (Kuduk et al., 2005).

  • Photophysical Evaluation and Computational Study : A study explored the photophysical properties of methoxypyridine compounds, which are relevant for understanding the properties of this compound and its potential applications in light-emitting materials (Hagimori et al., 2019).

Medicinal Chemistry Applications

  • Development of Inhibitors : In medicinal chemistry, research on Met kinase inhibitors incorporates substituted pyridines, hinting at potential uses for this compound-like compounds in drug development (Schroeder et al., 2009).

  • Fluorine Substitution in Medicinal Compounds : Fluoropyrrolidine derivatives, which can be synthesized using compounds like this compound, are important in medicinal chemistry, especially for inhibitors (Singh & Umemoto, 2011).

Mechanism of Action

  • Mode of Action The fluorine atom and methoxy group influence the electronic properties of the pyridine ring, potentially affecting its reactivity and interaction with other molecules.

Its unique chemical features make it an intriguing candidate for investigation in drug development and other applications . 🌟

Safety and Hazards

4-Fluoro-2-methoxypyridine is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety precautions include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

4-fluoro-2-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO/c1-9-6-4-5(7)2-3-8-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGWFJFBUHTUVMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70320545
Record name 4-Fluoro-2-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70320545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

96530-81-3
Record name 4-Fluoro-2-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70320545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-FLUORO-2-METHOXYPYRIDINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution containing 3.6 g of 4-amino-2-methoxypyridine in 15 ml of 48% fluoroboric acid is cooled to 10° C. 3 g of sodium nitrite are added in small portions at a temperature below -5° C. and the mixture is then stirred for 45 minutes at 0° C. It is brought slowly to room temperature and then stirred in a water bath for 30 minutes. It is cooled to -10° C. and then neutralized by the addition of 3M sodium hydroxide solution while being kept at low temperature. The mixture is extracted with 50 ml of ethyl ether and the organic phase is washed with 5 ml of cold water and dried over anhydrous potassium fluoride. The ether is distilled at atmospheric pressure. The oily residue is used as such in the next step.
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the main use of 4-fluoro-2-methoxypyridine according to the research?

A1: The research article describes this compound as a precursor in the synthesis of 4-fluoro-2-pyridone []. This compound is an analog of uracil, a nucleobase found in RNA. The study focuses on the synthesis methodology rather than the applications of this compound itself.

Q2: What is the reaction involved in converting this compound to 4-fluoro-2-pyridone?

A2: The research describes an ether cleavage reaction using trimethylsilyl iodide to convert this compound to 4-fluoro-2-pyridone []. This method provides a route to obtain the desired uracil analog.

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